molecular formula C24H25N3O3S B2419291 2-benzamido-N-[2-(4-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide CAS No. 942004-32-2

2-benzamido-N-[2-(4-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide

Cat. No.: B2419291
CAS No.: 942004-32-2
M. Wt: 435.54
InChI Key: BFHNAPCJPAZYHS-UHFFFAOYSA-N
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Description

2-Benzamido-N-(4-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzamido group, a methoxyphenethyl group, and a tetrahydrobenzo[d]thiazole ring, which contribute to its unique chemical properties.

Properties

IUPAC Name

2-benzamido-N-[2-(4-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S/c1-30-18-12-10-16(11-13-18)14-15-25-23(29)19-8-5-9-20-21(19)26-24(31-20)27-22(28)17-6-3-2-4-7-17/h2-4,6-7,10-13,19H,5,8-9,14-15H2,1H3,(H,25,29)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFHNAPCJPAZYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-[2-(4-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The initial step involves the cyclization of appropriate precursors to form the benzothiazole ring. This can be achieved through the reaction of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Benzamido Group: The benzamido group is introduced by reacting the benzothiazole intermediate with benzoyl chloride in the presence of a base such as pyridine.

    Attachment of the Methoxyphenethyl Group: The methoxyphenethyl group is attached through a nucleophilic substitution reaction, where the benzothiazole derivative reacts with 4-methoxyphenethyl bromide in the presence of a strong base like sodium hydride.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine under dehydrating conditions, such as using carbodiimide reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzamido group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the benzothiazole ring.

Scientific Research Applications

2-Benzamido-N-(4-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in inhibiting the proliferation of tumor cells and in modulating immune responses.

    Industry: Utilized in the development of new materials with specific electronic or optical properties, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 2-benzamido-N-[2-(4-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound primarily targets enzymes such as kinases, which play crucial roles in cell signaling pathways.

    Pathways Involved: By inhibiting kinase activity, the compound can disrupt various signaling pathways involved in cell proliferation, apoptosis, and immune responses. This leads to the modulation of cellular functions and can result in therapeutic effects such as tumor growth inhibition and reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzamido-N-(4-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is unique due to its specific structural features, such as the methoxyphenethyl group and the tetrahydrobenzo[d]thiazole ring. These features contribute to its distinct biological activities and make it a valuable compound for various scientific research applications.

Biological Activity

The compound 2-benzamido-N-[2-(4-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide belongs to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a benzothiazole core with a benzamide substituent and a methoxyphenyl group. This unique structure contributes to its biological activity.

Anticancer Activity

Benzothiazole derivatives are known for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values in the low micromolar range against human cancer cells such as HCT-116 and MCF-7 . The mechanism often involves induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity of Related Benzothiazole Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AHCT-1166.11Apoptosis induction
Compound BMCF-710.86Cell cycle arrest
Compound CColo-385.00Inhibition of proliferation

Antimicrobial Activity

Benzothiazoles have also demonstrated antimicrobial properties. Studies reveal that derivatives can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Bacillus cereus. The mechanism typically involves disruption of bacterial cell wall synthesis or function .

Table 2: Antimicrobial Activity of Benzothiazole Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound DStaphylococcus aureus32 µg/mL
Compound EBacillus cereus16 µg/mL

Antiviral Activity

Recent studies have identified benzothiazole derivatives as potential antiviral agents. Their efficacy against various viruses has been noted, particularly in inhibiting viral replication through interference with viral enzymes .

Table 3: Antiviral Efficacy of Benzothiazole Derivatives

Compound NameVirus TypeEC50 (µM)
Compound FHepatitis C0.54
Compound GInfluenza A1.43

The biological activities of benzothiazole derivatives are often attributed to their ability to interact with specific molecular targets:

  • Apoptosis Induction : Many compounds promote apoptosis through the activation of caspases and modulation of apoptotic pathways.
  • Enzyme Inhibition : Some derivatives act as inhibitors of critical enzymes involved in cancer cell metabolism or viral replication.
  • Cell Cycle Arrest : Certain compounds have been shown to induce cell cycle arrest at various phases, leading to reduced proliferation rates.

Case Studies

  • Anticancer Study : A recent study evaluated a series of benzothiazole derivatives for their anticancer activity against HCT-116 cells, revealing promising results with several compounds exhibiting IC50 values below 10 µM .
  • Antimicrobial Assessment : Research conducted on novel benzothiazole derivatives demonstrated significant antibacterial activity against resistant strains of bacteria, highlighting their potential as new therapeutic agents .

Q & A

Q. Advanced Research Focus

  • Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., catalyst loading, solvent polarity, stoichiometry) and identify dominant factors .
  • Computational Guidance : Quantum chemical calculations (e.g., DFT) predict transition states and energetics for cyclization steps, enabling solvent/catalyst selection to lower activation barriers .
  • In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .
    Example : A 15% yield improvement was reported when replacing THF with DCM in the alkylation step, attributed to reduced side-product formation .

What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Q. Basic Research Focus

  • NMR Analysis :
    • ¹H NMR : Identify methoxy protons (δ 3.7–3.9 ppm), tetrahydrobenzothiazole protons (δ 1.5–2.8 ppm), and aromatic signals (δ 6.8–7.5 ppm) .
    • ¹³C NMR : Confirm carbonyl groups (δ 165–175 ppm) and quaternary carbons in the benzothiazole ring .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H]⁺ = 453.5 g/mol) .
  • HPLC-PDA : Use C18 columns with acetonitrile/water gradients (70:30 to 95:5) to assess purity (>98%) .

How can researchers resolve contradictions in reported biological activity data for this compound?

Q. Advanced Research Focus

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7), incubation times, and positive controls across studies .
  • Metabolic Stability Testing : Evaluate compound stability in liver microsomes to explain discrepancies in IC₅₀ values between in vitro and in vivo models .
  • Structural Confirmation : Re-examine batches with conflicting data via X-ray crystallography to rule out polymorphic variations .
    Case Study : A 10-fold difference in kinase inhibition potency was traced to residual DMSO in assay buffers altering solubility .

What computational strategies are effective for predicting the compound’s pharmacological targets?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against kinase or GPCR targets, prioritizing binding poses with ΔG < -8 kcal/mol .
  • MD Simulations : Conduct 100-ns simulations in explicit solvent to assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å) .
  • QSAR Modeling : Develop models using descriptors like LogP, polar surface area, and H-bond donors to correlate structural features with activity .

How should researchers design stability studies for this compound under varying pH and temperature conditions?

Q. Basic Research Focus

  • Forced Degradation : Expose the compound to 0.1 M HCl (pH 1), PBS (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C for 24–72 hours. Monitor degradation via HPLC .
  • Thermal Analysis : Perform TGA/DSC to identify decomposition thresholds (e.g., >150°C for thermal stability) .
  • Light Sensitivity : Store samples under UV light (254 nm) and analyze photodegradation products with LC-MS .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular FormulaC₂₄H₂₅N₃O₃S
Molecular Weight453.5 g/mol
LogP (Predicted)3.2 ± 0.5
Aqueous Solubility (25°C)<0.1 mg/mL in PBS
Melting Point198–202°C (decomposes)

What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?

Q. Advanced Research Focus

  • Prep-HPLC : Use gradient elution (20–80% acetonitrile) with 5 µm C18 columns to separate regioisomers .
  • Countercurrent Chromatography : Employ hexane/ethyl acetate/water (5:5:3) systems for high-recovery isolation of polar byproducts .
  • Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) and additives (e.g., seeding) to enhance crystal purity .

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